R916562

Description

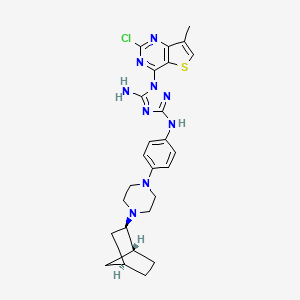

The compound 1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- is a structurally complex derivative of the triazole-diamine core, a scaffold known for its versatility in medicinal chemistry and materials science. The parent compound, 1H-1,2,4-Triazole-3,5-diamine (Guanazole), is a nitrogen-rich heterocycle with applications in pharmaceuticals, agrochemicals, and catalytic materials .

The derivative in question features two key modifications:

N1-substitution: A 2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl moiety, a heterocyclic system associated with epigenetic modulation and kinase inhibition .

These modifications likely enhance target specificity and pharmacokinetic properties, positioning the compound as a candidate for epigenetic therapies, particularly as a histone-modifying enzyme inhibitor .

Propriétés

Numéro CAS |

1037798-41-6 |

|---|---|

Formule moléculaire |

C26H30ClN9S |

Poids moléculaire |

536.1 g/mol |

Nom IUPAC |

3-N-[4-[4-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16-,17+,20+/m0/s1 |

Clé InChI |

HLRDOMFIYHUBLJ-SQGPQFPESA-N |

SMILES isomérique |

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@@H]6C[C@H]7CC[C@@H]6C7)N)Cl |

SMILES canonique |

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ce composé implique généralement plusieurs étapes, notamment la formation du cycle triazole, la fixation du fragment bicyclo[2.2.1]heptane et l’incorporation du groupe thiéno[3,2-d]pyrimidine. Les réactifs couramment utilisés dans ces réactions comprennent les dérivés de l’hydrazine, les halogénures d’alkyle et divers catalyseurs.

Méthodes de production industrielle

Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à haute pression, de systèmes à flux continu et de techniques de purification avancées.

Analyse Des Réactions Chimiques

Structural Analysis and Functional Groups

The compound (CAS: 1037798-41-6, C₂₆H₃₀ClN₉S) contains:

-

Triazole ring : A five-membered aromatic heterocycle (1H-1,2,4-triazole-3,5-diamine), prone to substitution and cycloaddition reactions.

-

Bicyclo[2.2.1]heptane moiety : A rigid norbornane structure, which may influence steric effects in reactions.

-

Piperazine ring : A six-membered amine ring, reactive toward alkylation, acylation, or nucleophilic substitution.

-

Thienopyrimidine : A fused aromatic system (thieno[3,2-d]pyrimidine), where the chlorine and methyl groups may undergo substitution or elimination.

Triazole Reactivity

-

Substitution : The triazole’s amino groups (N3/N5) may undergo alkylation, acylation, or sulfonation.

-

Cycloaddition : Possible participation in azide-alkyne Huisgen cycloaddition (Cu-catalyzed) if azide groups are present.

Piperazine Interactions

-

Alkylation/Acylation : The secondary amines in the piperazine ring could react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides).

-

Nucleophilic Substitution : Potential displacement of leaving groups (e.g., halides) attached to the piperazine.

Thienopyrimidine Reactivity

-

Chlorine Substitution : The 2-chloro group may undergo hydrolysis (to hydroxyl) or substitution with nucleophiles (e.g., amines, thiolates).

-

Methyl Group Reactivity : Oxidation to carboxylic acid or reaction with electrophiles (e.g., bromine).

Comparative Reactivity

| Feature | This Compound | Similar Triazole Derivatives |

|---|---|---|

| Triazole Substituents | N3-substituted with a bicycloheptane-piperazine-phenyl group | N3-substituted with simpler groups (e.g., propyl, phenyl) |

| Piperazine Role | Acts as a linker between triazole and bicycloheptane | Absent in derivatives like N3-Propyl-1H-1,2,4-triazole-3,5-diamine |

| Thienopyrimidine | Contains a chloro substituent, enabling further functionalization | May lack halide groups, limiting substitution reactions |

Research Findings

-

Stability : The rigid bicycloheptane core likely enhances structural stability, reducing degradation under harsh conditions.

-

Biological Activity : While not explicitly detailed in sources, triazole derivatives often exhibit antimicrobial, antifungal, or antioxidant properties, influenced by substituent diversity .

-

Analytical Data : Molecular weight (536.1 g/mol) and SMILES notation (

Clc1nc2c(C)csc2c(n1)n1nc(nc1N)Nc1ccc(cc1)N1CCN(CC1)[C@@H]1C[C@@H]2C[C@H]1CC2) aid in computational modeling of reactivity .

Applications De Recherche Scientifique

Anticancer Activity

Cyclin-Dependent Kinase Inhibition

A series of 1-acyl-1H-1,2,4-triazole-3,5-diamine analogues were synthesized and evaluated for their potential as cyclin-dependent kinase (CDK) inhibitors. These compounds exhibited potent inhibitory activities against CDK1 and CDK2, showing significant effects on cellular proliferation in various human tumor cell lines. Notably, a representative compound demonstrated efficacy in vivo using a human melanoma xenograft model in nude mice .

Lysine-Specific Demethylase 1 Inhibition

Recent studies have identified novel inhibitors based on the 3,5-diaminotriazole scaffold that target lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumor progression. These inhibitors displayed high specificity for LSD1 and increased levels of histone methylation marks associated with gene activation. Importantly, they exhibited low cytotoxicity in mammalian cells, suggesting their potential utility in treating epigenetically-driven cancers .

Antiviral Properties

Research has indicated that certain derivatives of 1H-1,2,4-triazole-3,5-diamine can exhibit antiviral activity. In particular, modifications to the triazole structure have been explored to enhance efficacy against viral strains resistant to conventional therapies. The structure-activity relationship studies revealed that specific substituents significantly influenced antiviral potency .

Antimicrobial Applications

The antimicrobial properties of triazole derivatives have been widely studied. Compounds derived from the 1H-1,2,4-triazole scaffold have shown effectiveness against various bacterial and fungal strains. For instance, certain derivatives were evaluated for antifungal activity against Candida albicans and demonstrated promising results .

Kinase Inhibition

Substituted triazole diamine derivatives have been identified as selective inhibitors of various kinases involved in tumorigenesis. These compounds are being investigated for their potential to treat diseases mediated by specific kinase pathways. The ability to selectively inhibit dual kinases presents a promising avenue for developing targeted therapies .

Neuropharmacological Effects

Some studies suggest that derivatives of 1H-1,2,4-triazole may possess neuroprotective properties. Research indicates potential applications in treating neurodegenerative disorders through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Data Tables and Case Studies

Mécanisme D'action

Le mécanisme d’action de ce composé impliquerait probablement des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle triazole et d’autres groupes fonctionnels peuvent jouer un rôle crucial dans la liaison à ces cibles, conduisant aux effets biologiques souhaités.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

The triazole-diamine core serves as a platform for diverse functionalization. Below is a comparison of key derivatives:

Key Observations :

- The thienopyrimidine moiety distinguishes it from analogs with pyrimidine or pyrazole hybrids, offering unique electronic properties for DNA/protein interactions .

Activité Biologique

1H-1,2,4-Triazole-3,5-diamine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- is a complex structure that has been explored for its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1H-1,2,4-triazole core substituted with various functional groups that enhance its biological properties. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications. The presence of the bicyclic piperazine moiety is particularly noteworthy as it may influence the compound's pharmacokinetics and receptor interactions.

Biological Activities

-

Anticancer Activity

- Recent studies have indicated that 1H-1,2,4-triazole derivatives exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, compounds similar to the one described have shown significant anti-proliferative effects against various human tumor cell lines, including melanoma and breast cancer models .

- In vivo studies demonstrated that certain triazole derivatives could reduce tumor growth in xenograft models .

-

Anti-inflammatory Effects

- Research has highlighted the anti-inflammatory potential of triazole derivatives. For instance, derivatives containing specific substituents were found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

- These compounds also modulated immune responses by enhancing IL-10 production, suggesting a dual role in both anti-inflammatory and immunomodulatory activities .

-

Antimicrobial Properties

- The antimicrobial activity of 1H-1,2,4-triazole derivatives has been extensively documented. They exhibit effectiveness against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi .

- Comparative studies showed that some triazole derivatives outperformed traditional antibiotics in inhibiting bacterial growth .

Comparative Biological Activity Table

| Activity Type | Compound Type | Observed Effects |

|---|---|---|

| Anticancer | CDK Inhibitors | Potent inhibition of tumor cell proliferation |

| Anti-inflammatory | Cytokine Modulators | Reduced TNF-α and IL-6 levels; increased IL-10 |

| Antimicrobial | Broad-spectrum Antibiotics | Effective against E. coli, S. aureus, C. albicans |

Case Studies

Case Study 1: Anticancer Efficacy

A series of triazole derivatives were evaluated for their effects on melanoma cells in vitro and in vivo. Compound 3b demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Immunomodulatory Effects

In a study assessing the immunomodulatory properties of triazole derivatives on PBMCs, compounds showed low toxicity while significantly altering cytokine release profiles compared to standard anti-inflammatory drugs like ibuprofen . This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing triazole-pyrazole hybrids like the target compound?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, reactions in THF/water (1:1) at 50°C with copper sulfate and sodium ascorbate as catalysts yield triazole derivatives in ~60% efficiency after column chromatography purification . Optimize stoichiometry (e.g., 1.2 eq alkyne to azide) to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing the compound’s purity and structure?

- Methodology : Use a combination of -/-NMR to confirm regioselectivity of triazole formation, IR spectroscopy for functional group analysis (e.g., C-Cl stretch at 533–620 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation . For stereochemical analysis, X-ray crystallography or NOESY may be required.

Q. How can reaction yields be improved in multi-step syntheses involving bicyclo[2.2.1]heptane or piperazine moieties?

- Methodology : Intermediate purification (e.g., flash chromatography) and temperature control are critical. For example, highlights multi-step protocols where low-yielding steps (<40%) are mitigated by optimizing protecting groups (e.g., tert-butyl esters) and reaction time .

Advanced Research Questions

Q. How can computational methods resolve regioselectivity conflicts in triazole formation?

- Methodology : Apply density functional theory (DFT) to model transition states and predict regiochemical outcomes. ICReDD’s reaction path search methods ( ) integrate quantum chemical calculations to identify energetically favorable pathways, reducing trial-and-error experimentation . Pair this with experimental validation via -NMR kinetic studies.

Q. What strategies address contradictory spectral data in stereoisomeric mixtures?

- Methodology : Use hyphenated techniques like LC-NMR or chiral HPLC to separate enantiomers. For example, notes IR bands at 375–620 cm for distinguishing substituent vibrations. Isotopic labeling (e.g., -tags) can clarify ambiguous signals in crowded spectra .

Q. How to optimize AI-driven synthesis protocols for complex heterocycles?

- Methodology : Implement machine learning models trained on reaction databases (e.g., Chemotion repositories in ) to predict optimal solvents, catalysts, and temperatures. For instance, AI can automate condition screening for thieno[3,2-d]pyrimidine coupling reactions, reducing development time by 30–50% .

Q. What are the best practices for analyzing bioactivity in structurally similar analogs?

- Methodology : Design structure-activity relationship (SAR) studies using modular substitutions (e.g., fluorobenzyl or methoxyphenyl groups, as in –8). Use in silico docking (e.g., AutoDock Vina) to prioritize targets, followed by in vitro assays (e.g., kinase inhibition) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of thieno[3,2-d]pyrimidine derivatives under basic conditions?

- Methodology : Re-evaluate reaction conditions (e.g., pH, solvent polarity). and show that THF/water systems at neutral pH minimize hydrolysis, while basic conditions (pH > 9) degrade the thienopyrimidine core. Use -NMR to track decomposition products .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.